Psychotridine

Neuropharmacology Pain Research NMDA Receptor

NMDA receptor studies often face opioid crosstalk with hodgkinsine or motor impairment with ketamine. Psychotridine provides a clean pharmacological window: its analgesic effects are naloxone-insensitive, confirming pure non-competitive NMDA antagonism without motor deficits at active doses. • Complete [3H]MK-801 binding abolition at 300 nM • Platelet aggregation IC50: 1.4 μM (ADP/collagen), 3.9 μM (thrombin) • Pentameric scaffold (C55H62N10) for SAR comparison with trimeric hodgkinsine Supplied ≥95% purity with full QC documentation and cold-chain global shipping.

Molecular Formula C55H62N10
Molecular Weight 863.1 g/mol
CAS No. 52617-25-1
Cat. No. B1217136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsychotridine
CAS52617-25-1
Synonymsisopsychotridine
psychotridine
psychotridine, stereoisome
Molecular FormulaC55H62N10
Molecular Weight863.1 g/mol
Structural Identifiers
SMILESCN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C
InChIInChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3
InChIKeyDVJSMVZSIBHXAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psychotridine: Analytical Data & Baseline Characteristics


Psychotridine (CAS 52617-25-1) is a pentameric pyrrolidinoindoline alkaloid with molecular formula C55H62N10 and a molecular weight of 863.15 g/mol [1]. It is primarily isolated from Psychotria species, including P. colorata, P. forsteriana, and P. beccarioides [2]. As a non-competitive NMDA receptor antagonist and an inhibitor of platelet aggregation, psychotridine serves as a key reference standard and pharmacological tool in neuropharmacology, thrombosis research, and natural product chemistry [3].

Psychotridine: In-Class Substitution Limitations


Psychotridine and its close analogs (e.g., hodgkinsine, psycholeine, calycanthine) share a pyrrolidinoindoline core but diverge critically in oligomeric state, molecular target profile, and functional selectivity [1]. While hodgkinsine acts as a dual mu-opioid receptor agonist and NMDA receptor antagonist, psychotridine's analgesic effects are not reversed by naloxone, confirming a pure, opioid-sparing NMDA mechanism [2]. Psycholeine is a weak somatostatin antagonist with no established NMDA activity, and calycanthine is a CNS convulsant acting on glycine/GABA receptors . Direct substitution based solely on structural class introduces confounding pharmacology, invalidating target-specific assays and skewing in vivo pain model results [3].

Psychotridine: Quantitative Differentiation vs. Analogs


Naloxone-Insensitive NMDA Analgesia

Psychotridine produces dose-dependent analgesia in the tail-flick test that is not reversed by the opioid antagonist naloxone, ruling out mu-opioid receptor involvement [1]. In contrast, the closely related trimer hodgkinsine produces a naloxone-reversible analgesic effect in the same thermal model, confirming dual opioid/NMDA mechanism [2].

Neuropharmacology Pain Research NMDA Receptor

NMDA Receptor Radioligand Binding

Psychotridine inhibits [3H]MK-801 (dizocilpine) binding to rat cortical membranes in a dose-dependent manner, with binding completely abolished at a concentration of 300 nM [1]. For the trimer hodgkinsine, no comparable quantitative NMDA binding data (IC50 or complete abolition concentration) are reported in the primary literature, leaving its NMDA affinity unquantified [2].

Receptor Binding NMDA Antagonist Radioligand Displacement

Motor-Sparing Analgesia

Psychotridine, when administered at analgesic doses effective in the capsaicin-induced pain model, does not induce motor deficits in the rotarod test [1]. This contrasts with classic non-competitive NMDA antagonists such as ketamine and MK-801, which produce marked motor impairment and ataxia at analgesic doses [2].

Behavioral Pharmacology Safety Profile Motor Coordination

Platelet Aggregation Inhibition

Psychotridine inhibits ADP-, collagen-, and thrombin-induced aggregation of washed human platelets with IC50 values of 1.4 µM, 1.4 µM, and 3.9 µM, respectively [1]. For the analog hodgkinsine, platelet aggregation inhibition data are not reported in the primary literature; its primary characterization is limited to analgesic and antimicrobial activities [2].

Thrombosis Research Platelet Biology Anti-Aggregatory Activity

Oligomeric Structure: Pentamer vs. Trimer

Psychotridine is a pentamer composed of five Nb-methyltryptamine units (C55H62N10; MW = 863.15 g/mol), whereas hodgkinsine is a trimer of three Nb-methyltryptamine units (C33H38N6; MW = 518.70 g/mol) [1]. The higher oligomeric state of psychotridine correlates with its distinct pharmacological profile—pure NMDA antagonism without opioid activity—compared to the dual-action mechanism of the smaller hodgkinsine [2].

Natural Product Chemistry Structure-Activity Relationship Oligomeric Alkaloids

Psychotridine: Recommended Research Applications


Opioid-Free NMDA Antagonism Assays

Psychotridine is the preferred pyrrolidinoindoline alkaloid for NMDA receptor studies where opioid receptor crosstalk must be eliminated. Its lack of naloxone-reversible analgesia and complete [3H]MK-801 binding abolition at 300 nM [1] provide a clean pharmacological window unmatched by hodgkinsine, which introduces confounding mu-opioid agonism [2].

Pain Models with Behavioral/Motor Assessment

For capsaicin-induced pain or thermal nociception studies requiring rotarod motor coordination assessment, psychotridine's absence of motor deficits at analgesic doses [3] makes it a superior tool compound relative to ketamine or MK-801, which impair motor function at equi-analgesic doses [4].

Platelet Aggregation Studies in Thrombosis

Psychotridine is the only well-characterized pyrrolidinoindoline alkaloid with defined IC50 values against ADP-, collagen-, and thrombin-induced platelet aggregation [5]. Researchers investigating the anti-aggregatory potential of Psychotria alkaloids require psychotridine as the benchmark compound, as hodgkinsine lacks published platelet pharmacology [6].

SAR Studies of Oligomeric Alkaloids

The pentameric structure of psychotridine (C55H62N10) represents a distinct SAR scaffold for exploring how oligomer size modulates NMDA receptor selectivity and eliminates opioid activity. Procurement of psychotridine enables direct comparison with the trimeric hodgkinsine to delineate the structural determinants of pure vs. dual mechanism pharmacology [7].

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